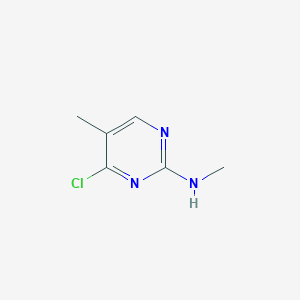

4-chloro-N,5-dimethylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of 4-chloro-N,5-dimethylpyrimidin-2-amine is C6H8ClN3. The molecular weight is 157.6 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved resources.Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-N,5-dimethylpyrimidin-2-amine are not detailed in the available resources, it’s known that pyrimidinamine derivatives, which this compound is a part of, have been a hot topic in the pesticide field for many years because of their excellent biological activity .Physical And Chemical Properties Analysis

4-chloro-N,5-dimethylpyrimidin-2-amine is a colorless solid with a melting point of 145-147 °C. The molecular weight is 157.6 .Scientific Research Applications

Organic Synthesis and Substrate

- Example : Researchers have employed this compound to synthesize novel derivatives with specific properties, such as improved solubility or enhanced biological activity .

Ligand in Coordination Complexes

- Example : By coordinating with transition metals, 4-chloro-N,5-dimethylpyrimidin-2-amine contributes to the design of functional materials and catalysts .

Antifungal Properties

- Example : Studies have investigated its efficacy against various fungal strains, making it a promising candidate for further development .

Biological Intermediates

- Example : Understanding the behavior of 4-chloro-N,5-dimethylpyrimidin-2-amine in biological systems informs drug design and disease treatment .

Heterocyclic Chemistry

Mechanism of Action

Target of Action

It is known that aminopyrimidine derivatives, to which this compound belongs, have attracted extensive attention in molecular biology . They are often used as versatile intermediates in organic synthesis and are known for their bactericidal action .

Mode of Action

Aminopyrimidine derivatives are generally known to interact with their targets to exert their effects

Biochemical Pathways

Given its classification as an aminopyrimidine derivative, it may be involved in pathways related to bacterial metabolism, where it could potentially exert its bactericidal effects

Result of Action

As an aminopyrimidine derivative, it is known to have bactericidal action

properties

IUPAC Name |

4-chloro-N,5-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-3-9-6(8-2)10-5(4)7/h3H,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXFLKDXWGJFNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2399745.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)

![2-(1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2399753.png)

![4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2399754.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)

![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)